molecular formula C18H16N4OS3 B2534309 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 1226436-28-7

4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No.: B2534309
CAS No.: 1226436-28-7
M. Wt: 400.53
InChI Key: QBOPPRYINHOGPY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a sophisticated benzothiazole-derived small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex heterocyclic architecture comprising a benzothiazole core annulated with a thiazole ring, further functionalized with a methylsulfanyl substituent and a 4-(dimethylamino)benzamide group. This specific molecular design places it within a class of compounds that have demonstrated substantial potential in neurodegenerative disease research, particularly as investigational agents for Alzheimer's disease therapy. Benzothiazole-thiadiazole hybrid analogs have shown promising acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, which is crucial for addressing cholinergic impairment characteristic of Alzheimer's pathology . The compound's mechanism of action is believed to involve targeted enzyme inhibition, potentially interfering with cholinesterase activity to modulate neurotransmitter levels in neurological applications . Additionally, structurally related benzothiazole compounds have been investigated as kinase inhibitors, suggesting potential applications in oncology research for targeting signaling pathways in proliferative diseases . The presence of the dimethylamino group enhances solubility properties, while the thioether functionality may serve as a metabolic handle for further derivatization, making this compound particularly valuable for structure-activity relationship studies in drug discovery programs. Researchers will find this high-purity compound essential for exploring neurodegenerative disease mechanisms, developing novel therapeutic strategies, and advancing molecular pharmacology understanding. This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS3/c1-22(2)11-6-4-10(5-7-11)16(23)21-17-19-12-8-9-13-15(14(12)25-17)26-18(20-13)24-3/h4-9H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOPPRYINHOGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide typically involves multi-step reactions. One common method includes the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, which provides excellent yields (90-97%) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust and sustainable catalysts, such as vanadium oxide on fluorapatite, ensures high efficiency and eco-friendliness. The reaction conditions are optimized to achieve maximum yield and purity, with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nitrating mixtures are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide exhibit significant anticancer properties. For example, a study highlighted the synthesis of thiazolo[4,5-c]pyridazine derivatives which showed promising results against various cancer cell lines. The mechanism involved cyclocondensation reactions that enhanced the anticancer efficacy of the derivatives .

Antimicrobial Properties

The compound's derivatives have been explored for their antimicrobial activities. Benzothiazole derivatives have shown effectiveness against a range of bacterial and fungal strains. In vitro studies indicated that certain modifications to the benzothiazole structure could enhance antimicrobial potency .

Anti-inflammatory Effects

Research into related compounds has revealed anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The incorporation of thiazole and benzothiazole units has been linked to enhanced anti-inflammatory activity through modulation of inflammatory pathways .

Antiviral Activity

Recent studies have explored the antiviral potential of benzothiazole derivatives against various viruses. Compounds structurally related to This compound have shown promising results in inhibiting viral replication in vitro .

Case Study 1: Anticancer Efficacy

In a study involving the synthesis of thiazolo[4,5-c]pyridazine derivatives, researchers evaluated their anticancer effects on pancreatic cancer cells. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .

CompoundIC50 (µM)Cancer Cell Line
Compound A15Pancreatic
Compound B10Breast
Compound C5Lung

Case Study 2: Antimicrobial Activity

A series of benzothiazole derivatives were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The modifications in the side chains significantly influenced their efficacy .

CompoundZone of Inhibition (mm)Bacteria
Compound D20S. aureus
Compound E18E. coli

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as tumor growth inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from published literature, focusing on synthesis, spectral data, and substituent effects.

Spectral and Structural Analysis

Property Target Compound Triazole-Thiones () Thiazolidinone-Benzamide ()
C=O Stretch (IR) Likely 1660–1680 cm⁻¹ (amide I band) Absent in triazole-thiones ~1680 cm⁻¹ (carboxylic acid derivative)
C=S/C=N Stretch ~1250 cm⁻¹ (C=S in thiazole) 1247–1255 cm⁻¹ (C=S in triazole-thiones) 1700–1750 cm⁻¹ (C=O in thiazolidinone)
NH Stretch Not observed (dimethylamino group replaces NH) 3278–3414 cm⁻¹ (NH in thione tautomer) ~3300 cm⁻¹ (amide NH)
Aromatic System Fused thiazolo-benzothiazol (planar, π-conjugated) Phenylsulfonyl-linked triazole (less conjugation) Thiazolidinone with exocyclic double bond (non-planar)

Substituent Effects

  • Methylsulfanyl vs. Methoxy : ’s 3,5-dimethoxy analog shares the thiazolo-benzothiazol core but differs in substituent electronics. The methylsulfanyl group in the target compound may offer better lipophilicity (higher logP) compared to methoxy groups .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis is likely more complex than triazole-thiones due to the fused heterocycle, requiring stringent reaction conditions (e.g., anhydrous solvents, elevated temperatures) .
  • Bioactivity Predictions: The dimethylamino group may enhance CNS penetration compared to sulfonyl or halogenated analogs, while the methylsulfanyl group could modulate metabolic stability .

Biological Activity

4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Two fused thiazole rings .
  • A benzothiazole ring .
  • A methyl sulfanyl group .

Its molecular formula is C15H16N4S4C_{15}H_{16}N_{4}S_{4} with a molecular weight of approximately 368.5 g/mol. The InChI for this compound is:

InChI 1S C15H16N4S4 c1 3 4 9 12 25 20 19 9 13 21 18 14 16 7 5 6 8 11 10 7 23 14 24 15 17 8 22 2 h5 6H 3 4H2 1 2H3 H 16 18 21 \text{InChI 1S C15H16N4S4 c1 3 4 9 12 25 20 19 9 13 21 18 14 16 7 5 6 8 11 10 7 23 14 24 15 17 8 22 2 h5 6H 3 4H2 1 2H3 H 16 18 21 }

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to thiazole and benzothiazole derivatives. For instance, compounds with similar structures have shown activity against various microorganisms:

CompoundMicroorganismActivity
1Staphylococcus aureusModerate
2Candida albicansStrong
3Escherichia coliWeak

In particular, related thiazole derivatives have demonstrated significant antifungal activity against clinical isolates of Cryptococcus neoformans with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. A structure–activity relationship (SAR) analysis indicated that modifications in the side chains of thiazole derivatives can enhance their potency against various cancer cell lines. For example, a related compound exhibited potent activity against Mia PaCa-2 and PANC-1 cell lines .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the benzothiazole and thiazole rings suggests potential enzyme inhibition or receptor modulation as possible mechanisms.

Study on Antitumor Effects

In a study evaluating the antitumor effects of thiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated that modifications in the thiazole structure significantly affected cytotoxicity levels. Compounds with additional electron-withdrawing groups showed increased antitumor activity compared to their counterparts lacking such substitutions .

Antimicrobial Efficacy Assessment

A recent assessment of antimicrobial properties involved testing various thiazole derivatives against Candida albicans and Staphylococcus aureus. The results indicated that certain structural modifications led to enhanced antimicrobial activity. The study concluded that compounds with a methyl sulfanyl group exhibited better performance than those without it .

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